![molecular formula C17H19ClN2O2S B4118549 N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4118549.png)
N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea, commonly known as CMET, is a synthetic compound that has been extensively studied for its potential use in medical research. The compound is a member of the thiourea family, which has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects. In
Mécanisme D'action
The exact mechanism of action of CMET is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of cellular redox homeostasis. By inhibiting TrxR, CMET can induce oxidative stress and promote apoptosis in cancer cells. CMET has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that CMET can induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. CMET has also been shown to have antioxidant effects, which may contribute to its anti-tumor activity. In addition, CMET has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMET is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of CMET is its low yield in the synthesis process. This can make it difficult to obtain sufficient quantities of the compound for use in lab experiments.
Orientations Futures
There are several potential future directions for research on CMET. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the exploration of the potential use of CMET in combination with other anti-tumor agents to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of CMET and its potential use in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
CMET has been studied extensively for its potential use in medical research. One of the main areas of interest is its potential as an anti-tumor agent. Studies have shown that CMET can inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer. CMET has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11(12-4-7-14(21-2)8-5-12)19-17(23)20-15-10-13(18)6-9-16(15)22-3/h4-11H,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQKCHFRLQKYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4118466.png)
![N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118472.png)
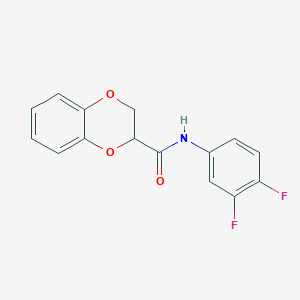
![methyl 5-methyl-4-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4118495.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4118509.png)
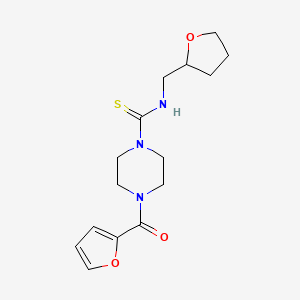
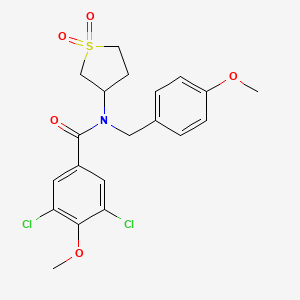
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4118529.png)


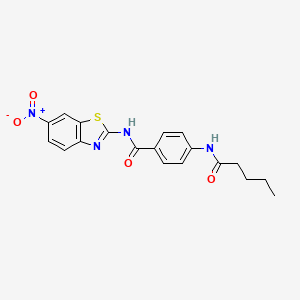
![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118555.png)
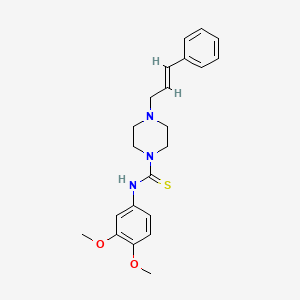
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)